
1-Methyl-1-propylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-propylhydrazine is an organic compound with the molecular formula C₄H₁₂N₂. It belongs to the class of hydrazines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-propylhydrazine can be synthesized through the reaction of 1-chloropropane with methylhydrazine under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as a strong base, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain optimal reaction conditions. The process is carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Methyl-1-propylhydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hydrazones or oximes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Hydrazones and oximes from oxidation reactions.
Simpler hydrazine derivatives from reduction reactions.
Substituted hydrazines from substitution reactions.
Scientific Research Applications
1-Methyl-1-propylhydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-1-propylhydrazine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, reacting with electrophilic centers in biological molecules. It may also participate in redox reactions, influencing cellular processes.
Molecular Targets and Pathways:
Enzymes and receptors that are involved in metabolic pathways.
Redox-sensitive proteins that play a role in cellular signaling.
Comparison with Similar Compounds
Phenylhydrazine
Ethylhydrazine
Methylhydrazine
Properties
CAS No. |
4986-49-6 |
|---|---|
Molecular Formula |
C4H12N2 |
Molecular Weight |
88.15 g/mol |
IUPAC Name |
1-methyl-1-propylhydrazine |
InChI |
InChI=1S/C4H12N2/c1-3-4-6(2)5/h3-5H2,1-2H3 |
InChI Key |
JOFQXPUKJJQCPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Bromo-5-chlorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15359770.png)
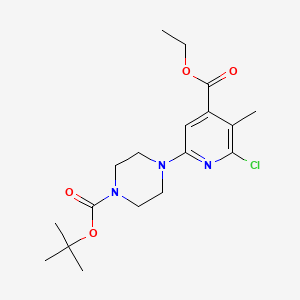


![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)
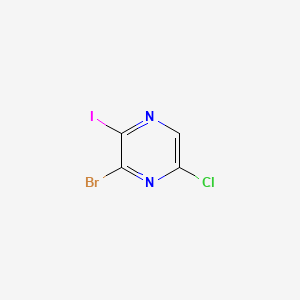
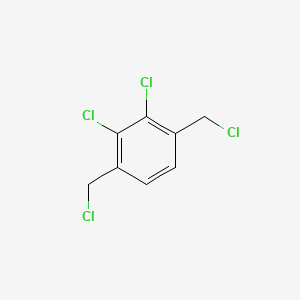
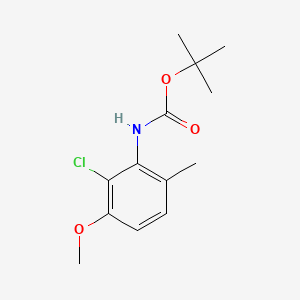
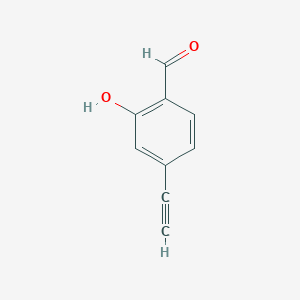
![2-[4-(Oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)aniline](/img/structure/B15359833.png)
![[2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15359835.png)

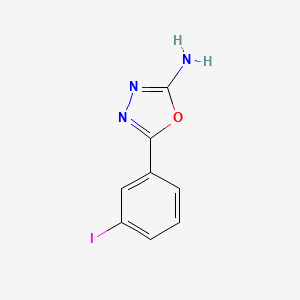
![(2,4-Dichlorophenyl)-[1-(2-methylpropyl)indazol-5-yl]methanone](/img/structure/B15359856.png)
